Cas no 632322-19-1 (1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
632322-19-1 structure
商品名:1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS番号:632322-19-1
MF:C23H18N2O4S
メガワット:418.465024471283
CID:6496841

1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • 1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 1,2-dihydro-1-(4-methoxyphenyl)-6,7-dimethyl-2-(2-thiazolyl)-
    • インチ: 1S/C23H18N2O4S/c1-12-10-16-17(11-13(12)2)29-21-18(20(16)26)19(14-4-6-15(28-3)7-5-14)25(22(21)27)23-24-8-9-30-23/h4-11,19H,1-3H3
    • InChIKey: LUOQIKKQMHXGGD-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=CS2)C(C2=CC=C(OC)C=C2)C2C(=O)C3=CC(C)=C(C)C=C3OC=2C1=O

じっけんとくせい

  • 密度みつど: 1.44±0.1 g/cm3(Predicted)
  • ふってん: 618.5±65.0 °C(Predicted)
  • 酸性度係数(pKa): 2.81±0.10(Predicted)

1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3227-1123-1mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3227-1123-10μmol
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3227-1123-25mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F3227-1123-10mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3227-1123-2μmol
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F3227-1123-3mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3227-1123-20mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3227-1123-2mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F3227-1123-15mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3227-1123-30mg
1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
632322-19-1 90%+
30mg
$119.0 2023-07-28

1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献

1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dioneに関する追加情報

Chemical Profile of 1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione (CAS No. 632322-19-1)

1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione, identified by its unique Chemical Abstracts Service Number CAS No. 632322-19-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of multiple pharmacophoric units, including a 4-methoxyphenyl moiety, a 6,7-dimethyl substituent pattern, and an embedded 1,3-thiazol-2-yl ring system within a chromeno[2,3-cpyrrole]-3,9-dione scaffold. Such a multifaceted architecture positions it as a promising candidate for further exploration in drug discovery initiatives.

The significance of this compound lies in its potential to interact with biological targets through multiple binding modes and functional groups. The 4-methoxyphenyl group is known to contribute to hydrophobic interactions and can modulate receptor affinity by influencing electronic properties. Concurrently, the presence of the 6,7-dimethyl substitution pattern suggests steric and electronic tuning capabilities that may enhance metabolic stability and binding affinity. The integration of the 1,3-thiazol-2-yl unit introduces further complexity by providing a sulfur-rich environment that can engage with metal ions or thiol-containing biomolecules. Collectively, these features make this compound an intriguing subject for investigating its pharmacological profile.

In recent years, there has been growing interest in exploring novel heterocyclic scaffolds for therapeutic applications. The chromeno[2,3-cpyrrole]-3,9-dione core is particularly noteworthy due to its structural resemblance to natural products and existing bioactive molecules. This scaffold has been implicated in various biological processes and has shown promise in preliminary screenings as a precursor for developing small-molecule inhibitors or agonists. The incorporation of additional functional groups such as the 4-methoxyphenyl, 6,7-dimethyl, and 1,3-thiazol-2-yl moieties further expands its potential utility by introducing diverse chemical handles for derivatization and optimization.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for addressing unmet medical needs. Current research trends emphasize the development of molecules with enhanced selectivity and reduced side effects. The unique combination of pharmacophores in 1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione (CAS No. 632322-19-1) offers an opportunity to design compounds that interact selectively with disease-relevant targets while minimizing off-target effects. This aligns with the broader goal of precision medicine and personalized therapeutics.

Moreover,the structural complexity of this molecule provides a rich ground for computational studies aimed at understanding its interactions at the molecular level. Advanced computational techniques such as molecular docking simulations have been instrumental in predicting binding affinities and identifying potential binding pockets on biological targets. These studies can guide experimental efforts by prioritizing synthetic routes that maximize interaction with desired receptors or enzymes. Such an interdisciplinary approach leverages both experimental chemistry and computational biology to accelerate the discovery process.

The synthesis of this compound presents an intriguing challenge due to its intricate framework. However,recent advancements in synthetic methodologies have made it feasible to construct such complex molecules with increasing efficiency. Techniques such as transition-metal-catalyzed cross-coupling reactions,intramolecular cyclizations,and functional group transformations have been employed to assemble key intermediates before final ring closure steps。These strategies not only streamline the synthetic pathway but also allow for modular modifications,enabling rapid exploration of structural analogs.

Evaluation of the pharmacokinetic properties is another critical step in assessing the potential therapeutic value of this compound。In vitro assays have been conducted to assess solubility,metabolic stability,and interactions with cytochrome P450 enzymes,which are crucial for predicting drug-like characteristics。Additionally,preclinical studies have been initiated to investigate acute toxicity profiles and preliminary efficacy in relevant disease models。These efforts aim to provide foundational data necessary for advancing towards clinical development if promising results are obtained.

The broader implications of this research extend beyond individual compounds to contribute toward understanding structure-function relationships within complex molecular systems。By studying derivatives of 1-(4-methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione (CAS No 632322—19—1),researchers can gain insights into how specific modifications influence biological activity。Such knowledge can inform future drug design principles and inspire new generations of therapeutic agents targeting diverse diseases。

Collaborative efforts between academia and industry are essential for translating laboratory discoveries into tangible therapeutic benefits。The development pipeline for novel pharmaceuticals requires seamless integration of expertise spanning synthetic chemistry、medicinal chemistry、biological assays、and preclinical testing。Compounds like this serve as valuable starting points that can be refined through iterative optimization cycles involving both computational modeling and experimental validation。

The future direction for this research lies in expanding the chemical space explored around this core scaffold。By systematically varying substituents such as the aromatic rings or heterocyclic components while maintaining key pharmacophoric elements,a library of compounds with tailored properties can be generated。High-throughput screening technologies combined with artificial intelligence-driven virtual screening promise to accelerate identification of hits worth optimizing further toward clinical candidates。

In conclusion,1-(4-methoxyphenyl)-6,7-dimethyl—2(1,3-thiazol—2—yl)—lH、2H、30、9H-chromeno[23cpyrrole]—39dione (CAS No 63232—19—l) stands out as a structurally sophisticated molecule with significant untapped potential in pharmaceutical research。Its unique combination of pharmacophores positions it as an attractive scaffold for developing innovative therapeutics targeting various diseases。Through continued investigation spanning synthesis、pharmacology、computational modeling、and preclinical assessment,this compound exemplifies how strategic molecular design can yield promising candidates ready to address critical unmet medical needs。

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量